Cas no 53389-10-9 ({spiro2.2pentan-1-yl}methanol)

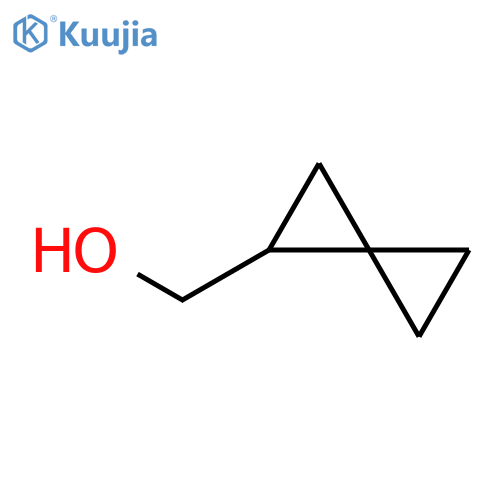

{spiro2.2pentan-1-yl}methanol structure

商品名:{spiro2.2pentan-1-yl}methanol

{spiro2.2pentan-1-yl}methanol 化学的及び物理的性質

名前と識別子

-

- Spiro[2.2]pentanemethanol

- {spiro2.2pentan-1-yl}methanol

- Spiro[2.2]pentane-1-methanol

- DB-159857

- 53389-10-9

- spiro[2.2]pentan-2-ylmethanol

- SY272904

- 374930-15-1

- D73422

- EN300-2513522

- MFCD00464184

- Spiro[2.2]pentan-1-ylmethanol

- PS-16101

- hydroxymethylspiropentane

- CS-0067352

- (S)-Spiro[2.2]pentan-1-ylmethanol

- {spiro[2.2]pentan-1-yl}methanol

- spiropentylcarbinol

- SY294001

-

- MDL: MFCD00464184

- インチ: InChI=1S/C6H10O/c7-4-5-3-6(5)1-2-6/h5,7H,1-4H2

- InChIKey: RFCMGVLNKDQGEJ-UHFFFAOYSA-N

- ほほえんだ: C1CC12CC2CO

計算された属性

- せいみつぶんしりょう: 98.0732

- どういたいしつりょう: 98.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 94.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

{spiro2.2pentan-1-yl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137992-250mg |

Spiro[2.2]pentan-1-ylmethanol |

53389-10-9 | 96% | 250mg |

¥2704.00 | 2024-05-10 | |

| Enamine | EN300-2513522-0.5g |

{spiro[2.2]pentan-1-yl}methanol |

53389-10-9 | 95% | 0.5g |

$791.0 | 2024-06-19 | |

| Enamine | EN300-2513522-5.0g |

{spiro[2.2]pentan-1-yl}methanol |

53389-10-9 | 95% | 5.0g |

$2940.0 | 2024-06-19 | |

| Enamine | EN300-2513522-0.1g |

{spiro[2.2]pentan-1-yl}methanol |

53389-10-9 | 95% | 0.1g |

$352.0 | 2024-06-19 | |

| Enamine | EN300-2513522-10.0g |

{spiro[2.2]pentan-1-yl}methanol |

53389-10-9 | 95% | 10.0g |

$4360.0 | 2024-06-19 | |

| Chemenu | CM561611-1g |

Spiro[2.2]pentan-1-ylmethanol |

53389-10-9 | 97% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM561611-5g |

Spiro[2.2]pentan-1-ylmethanol |

53389-10-9 | 97% | 5g |

$*** | 2023-03-30 | |

| 1PlusChem | 1P01FMKU-250mg |

Spiro[2.2]pentanemethanol |

53389-10-9 | 98% | 250mg |

$721.00 | 2024-04-30 | |

| Enamine | EN300-2513522-10g |

{spiro[2.2]pentan-1-yl}methanol |

53389-10-9 | 95% | 10g |

$4360.0 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1299283-500mg |

spiro[2.2]pentan-2-ylmethanol |

53389-10-9 | 97% | 500mg |

$330 | 2024-07-21 |

{spiro2.2pentan-1-yl}methanol 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

53389-10-9 ({spiro2.2pentan-1-yl}methanol) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量